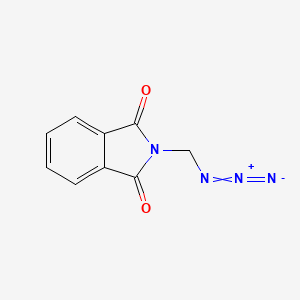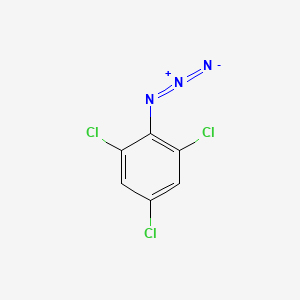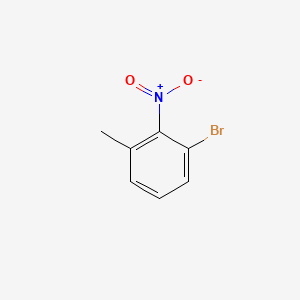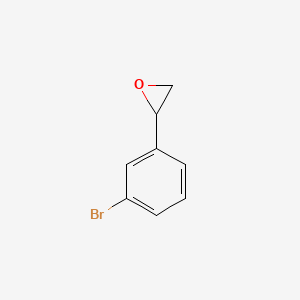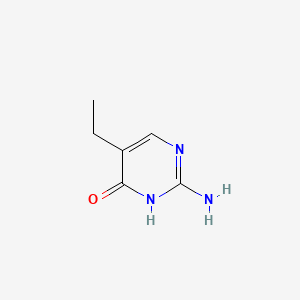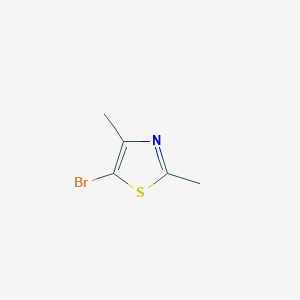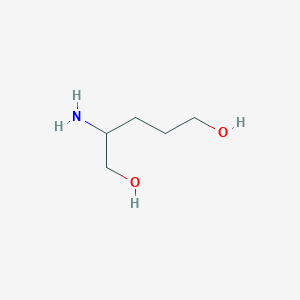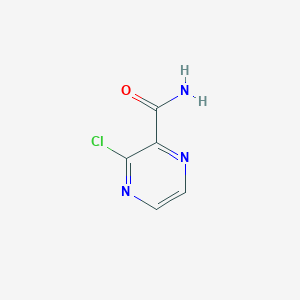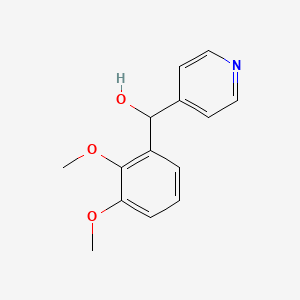
(2,3-二甲氧基苯基)(4-吡啶基)甲醇
描述
Synthesis Analysis
The synthesis of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol and related compounds often involves complex reactions, including the use of chlorinated precursors, methanol as a solvent or reactant, and specific catalysts to achieve desired structural configurations. For instance, Bellesia et al. (2001) demonstrated the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol to produce dimethoxy derivatives under mild conditions (Bellesia et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds can be characterized using various analytical techniques, such as X-ray crystallography, which has revealed detailed structural information. For example, Yin et al. (2010) synthesized a novel dimer and analyzed its crystal structure, offering insights into the structural aspects of similar compounds (Yin et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of (2,3-Dimethoxyphenyl)(4-pyridinyl)methanol involves its participation in various reactions, including methoxylation and hydroxymethylation, influenced by the reaction conditions such as the presence of oxygen or nitrogen. Sugiyama et al. (1982) investigated the UV-irradiation of methyl 4-pyridinecarboxylate in methanol, revealing that the reaction atmosphere significantly affects the methoxylation position on the pyridine ring (Sugiyama et al., 1982).
科学研究应用
CO2的电催化还原
(Yan, Gu, & Bocarsly, 2014) 讨论了吡啶基化合物在二氧化碳电催化还原为甲醇中的作用。该研究强调了吡啶鎓/吡啶基氧化还原对及其氢键二聚体在此过程中的重要性。
药学应用
(Habernickel, 2002) 探讨了类似化合物在制药工业中的应用,特别是作为血清素 5HT2A 受体拮抗剂。
光二聚反应
(Yamada & Kawamura, 2012) 报道了涉及吡啶鎓和苯环的阳离子-π 相互作用控制的吖蒽的 [4 + 4] 光二聚,该过程与有机合成有关。
化学合成和反应
(Çetinkaya 等人,2011) 的研究调查了二甲氧基苯基化合物的溴化中选择性的 O-脱甲基化,这在合成化学中至关重要。
有机催化
(Lattanzi, 2006) 关注吡咯烷甲醇在有机催化中的应用,特别是在丙二酸酯与硝基烯烃的对映选择性迈克尔加成中。
分子工程
(Dreos 等人,2001) 描述了使用钴肟单位和 4-吡啶基硼酸创建分子盒,展示了在分子工程中的应用。
生物催化合成
(Chen 等人,2021) 讨论了使用大肠杆菌生物催化合成 S-(4-氯苯基)-(吡啶-2-基)甲醇,重点介绍绿色高效的合成方法。
合成方法
(Hu & Shan, 2020) 提供了相关二甲氧基苯基化合物的合成方法的见解,强调了绿色化学方法。
抗氧化活性
(Artunç 等人,2020) 研究了衍生自二甲氧基苯基化合物的苯酚衍生物,重点关注其抗氧化活性和潜在的药学应用。
手性中间体生产
(Ni, Zhou, & Sun, 2012) 报道了 Betahistine 的关键手性中间体的生产,展示了这些化合物在药物合成中的重要性。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(2,3-dimethoxyphenyl)-pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9,13,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFMPRSXHIYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310921 | |
| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-pyridinyl)methanol | |
CAS RN |
243640-27-9 | |
| Record name | α-(2,3-Dimethoxyphenyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243640-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-dimethoxyphenyl)(4-pyridinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinemethanol, α-(2,3-dimethoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



